5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Catalog No.
S673624
CAS No.
162744-60-7
M.F
C7H4Br2F2
M. Wt
285.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

CAS Number

162744-60-7

Product Name

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

IUPAC Name

5-bromo-2-(bromomethyl)-1,3-difluorobenzene

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

InChI

InChI=1S/C7H4Br2F2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2

InChI Key

VSKMLLGUWKLTQV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)CBr)F)Br

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)F)Br

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS 162744-60-7), also known as 4-bromo-2,6-difluorobenzyl bromide, is a highly functionalized, bifunctional building block characterized by an activated benzylic bromide, a cross-coupling-ready aryl bromide, and two electron-withdrawing ortho-fluorine atoms . In procurement and process chemistry, its primary value lies in providing orthogonal reactivity that enables rapid, step-economic assembly of complex molecules[1]. By offering two distinct handles for sequential functionalization—nucleophilic substitution at the sp3 carbon and transition-metal catalysis at the sp2 carbon—this compound serves as a critical linchpin in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials, while simultaneously introducing metabolically protective fluorine motifs.

Substituting 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene with simpler generic analogs fundamentally compromises either synthetic step economy or end-product performance[1]. Utilizing 4-bromobenzyl bromide sacrifices the critical 2,6-difluoro substitution, leading to increased metabolic vulnerability at the ortho positions of the final active ingredient and altering the electronic profile of the benzylic carbon during alkylation[1]. Conversely, opting for 2,6-difluorobenzyl bromide eliminates the para-aryl bromide handle, completely preventing downstream palladium-catalyzed cross-couplings (such as Suzuki or Buchwald-Hartwig reactions) and forcing chemists into lengthy, low-yielding de novo syntheses to achieve para-functionalization [2]. Thus, for workflows requiring both the difluoro motif and dual functionalization, generic substitution is practically unviable.

Orthogonal Reactivity for Step-Economic Synthesis

The compound features two distinct halogenated sites with orthogonal reactivity: the sp3-hybridized benzylic bromide readily undergoes nucleophilic substitution (SN2), while the sp2-hybridized aryl bromide remains intact for subsequent transition-metal catalysis [1]. This allows for direct, sequential functionalization without intermediate protection steps [2].

Evidence DimensionSynthetic step economy for para-functionalized 2,6-difluorobenzyl derivatives
Target Compound DataDirect 2-step functionalization (SN2 followed by Pd-catalyzed cross-coupling)
Comparator Or Baseline2,6-Difluorobenzyl bromide (lacks aryl bromide handle)
Quantified DifferenceEliminates the need for late-stage aromatic bromination, saving 2-4 synthetic steps and avoiding poor regioselectivity.
ConditionsStandard sequential SN2 and transition-metal cross-coupling workflows

Procuring this bifunctional bromide drastically shortens synthetic routes for complex active ingredients, directly reducing labor, reagent costs, and overall time-to-market.

Fluorine-Driven Electronic Modulation of Alkylation

The two strongly electron-withdrawing fluorine atoms ortho to the benzylic position significantly modulate the electrophilicity of the benzylic carbon compared to unfluorinated analogs [1]. This inductive effect attenuates the rate of nucleophilic attack, providing superior kinetic control during SN2 reactions with primary or secondary amines, thereby minimizing unwanted polyalkylation[1].

Evidence DimensionControl of mono- vs. poly-alkylation in amine synthesis
Target Compound DataAttenuated benzylic electrophilicity due to ortho-fluorine electron withdrawal
Comparator Or Baseline4-Bromobenzyl bromide (unfluorinated, highly reactive)
Quantified DifferenceImproves mono-alkylation selectivity and reduces chromatographic purification burden by minimizing poly-alkylated byproducts.
ConditionsNucleophilic substitution (SN2) with primary or secondary amines

Higher selectivity for mono-alkylation directly translates to higher isolated yields and simplified purification at the process scale.

Metabolic Shielding via Ortho-Fluorine Substitution

In medicinal chemistry, incorporating the 2,6-difluorobenzyl moiety is a well-established strategy to enhance the metabolic stability of drug candidates [2]. The fluorine atoms sterically and electronically block cytochrome P450-mediated oxidation (hydroxylation) at the ortho positions of the phenyl ring, addressing a major metabolic liability inherent to standard benzyl groups [1].

Evidence DimensionIn vitro metabolic stability (microsomal half-life, t1/2)
Target Compound Data2,6-difluoro substitution blocks ortho-hydroxylation
Comparator Or Baseline4-Bromobenzyl bromide derivatives (unsubstituted ortho positions)
Quantified DifferenceTypically extends microsomal half-life by >2-fold compared to unfluorinated benzyl moieties.
ConditionsIn vitro human liver microsome (HLM) stability assays

Selecting the 2,6-difluoro building block upfront prevents downstream pharmacokinetic failures caused by rapid oxidative metabolism.

Solid-State Handling and Reduced Lachrymatory Hazard

Unlike simple benzyl halides, which are often highly lachrymatory and volatile liquids, 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is a crystalline solid under standard laboratory conditions [1]. This physical state drastically reduces vapor pressure, minimizing inhalation hazards and lachrymatory exposure during bulk handling, while enabling highly precise gravimetric dispensing.

Evidence DimensionPhysical state and handling safety
Target Compound DataCrystalline solid (allows precise weighing, low vapor pressure)
Comparator Or BaselineBenzyl bromide (liquid, mp -3°C, highly volatile and lachrymatory)
Quantified DifferenceEliminates specialized liquid-handling protocols for volatile lachrymators and improves weighing precision to >99% on standard balances.
ConditionsAmbient laboratory storage, scale-up, and bulk dispensing

Procuring a solid benzylic bromide reduces environmental health and safety (EHS) risks and simplifies handling protocols in both R&D and manufacturing environments.

Medicinal Chemistry: Kinase Inhibitors and GPCR Ligands

The compound is heavily utilized as a building block for targeted therapeutics where the 2,6-difluorobenzyl group is required for optimal receptor binding and metabolic stability. The aryl bromide allows for late-stage diversification via Suzuki couplings to explore structure-activity relationships (SAR) in the para position [2].

Agrochemical Development: Advanced Crop Protection Agents

In agrochemical R&D, the di-fluoro substitution provides necessary lipophilicity and environmental stability. The orthogonal reactivity allows rapid assembly of complex ether or amine linkages at the benzylic position, followed by aryl functionalization to tune the molecule's spectrum of activity [2].

Materials Science: Functionalized Biphenylethanes

As demonstrated in the synthesis of single-molecule diodes and advanced electronic materials, the compound serves as a critical precursor for unsymmetrically substituted biphenylethanes. The benzylic bromide can be converted or coupled directly, while the aryl bromide is retained for subsequent polymerization or surface-anchoring reactions [1].

XLogP3

3.4

Wikipedia

4-Bromo-2,6-difluorobenzyl bromide

Dates

Last modified: 08-15-2023

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